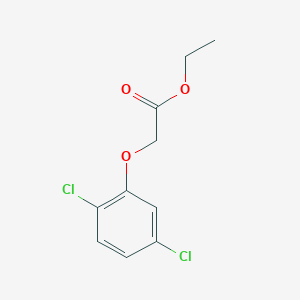

Ethyl 2-(2,5-dichlorophenoxy)acetate

Description

BenchChem offers high-quality Ethyl 2-(2,5-dichlorophenoxy)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-(2,5-dichlorophenoxy)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 2-(2,5-dichlorophenoxy)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10Cl2O3/c1-2-14-10(13)6-15-9-5-7(11)3-4-8(9)12/h3-5H,2,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVNBLATYAZPASX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=C(C=CC(=C1)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10Cl2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90405424 | |

| Record name | Ethyl 2-(2,5-dichlorophenoxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90405424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61763-88-0 | |

| Record name | Ethyl 2-(2,5-dichlorophenoxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90405424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Ethyl 2-(2,5-dichlorophenoxy)acetate (CAS 61763-88-0)

[1][2][3][4]

Executive Summary & Identification

CAS 61763-88-0 identifies Ethyl 2-(2,5-dichlorophenoxy)acetate , an ester derivative of 2,5-dichlorophenoxyacetic acid (2,5-D).[1][2] It is a structural isomer of the commercially dominant herbicide 2,4-D ethyl ester. In drug development and agrochemical research, this compound is essential for Structure-Activity Relationship (SAR) studies, determining how chlorine positioning on the phenyl ring influences auxin-mimicry and hydrolytic stability.

Chemical Identity Table

| Parameter | Technical Detail |

| IUPAC Name | Ethyl 2-(2,5-dichlorophenoxy)acetate |

| Common Synonyms | 2,5-D Ethyl Ester; Acetic acid, (2,5-dichlorophenoxy)-, ethyl ester |

| Molecular Formula | C₁₀H₁₀Cl₂O₃ |

| Molecular Weight | 249.09 g/mol |

| SMILES | CCOC(=O)COc1cc(Cl)ccc1Cl |

| InChI Key | Predicted:[1][3][4][5][6][7][8] JSLBZIVMVVHMDJ-UHFFFAOYSA-N (Isomer specific) |

| Classification | Chlorophenoxy ester; Auxinic herbicide derivative |

Physicochemical Characteristics

The physical properties of the 2,5-isomer closely mirror those of the 2,4-isomer but exhibit distinct melting point depressions due to the lower symmetry of the 2,5-substitution pattern compared to the 2,4-arrangement.

Physical & Chemical Properties Profile

| Property | Value / Characteristic | Context & Causality |

| Physical State | Solid (Crystalline) or Viscous Oil | Low-melting solid; often appears as an oil if slightly impure due to melting point depression. |

| Melting Point | ~40–50 °C (Predicted) | Lower than the 2,4-isomer (MP ~96-98 °C) due to steric hindrance and crystal packing efficiency differences. |

| Boiling Point | ~140–150 °C @ 2 mmHg | High boiling point requires vacuum distillation for purification to prevent thermal decomposition. |

| Density | 1.33 ± 0.05 g/cm³ | Denser than water due to heavy chlorine atoms. |

| Solubility (Water) | Very Low (< 50 mg/L) | Lipophilic ethyl chain and dichlorophenyl ring prevent hydrogen bonding with water. |

| Solubility (Organic) | High | Soluble in acetone, ethanol, ethyl acetate, and dichloromethane. |

| Partition Coeff. (LogP) | ~3.5 (Estimated) | Indicates high potential for bioaccumulation in lipid tissues if not metabolized. |

Synthesis & Reaction Pathways

The synthesis of CAS 61763-88-0 follows a classic Fischer esterification or a nucleophilic substitution pathway. Understanding these pathways is crucial for controlling the formation of the 2,5-isomer versus other potential byproducts.

Primary Synthesis Workflow

The most robust route involves the direct esterification of 2,5-dichlorophenoxyacetic acid.

-

Precursor Preparation: 2,5-Dichlorophenol is reacted with chloroacetic acid under alkaline conditions (Williamson ether synthesis) to form 2,5-dichlorophenoxyacetic acid.

-

Esterification: The acid is refluxed with excess ethanol and a catalytic amount of sulfuric acid (

) or p-toluenesulfonic acid. -

Purification: The product is extracted into an organic solvent (e.g., dichloromethane), washed with sodium bicarbonate to remove unreacted acid, and recrystallized.

DOT Diagram: Synthesis Logic

Caption: Step-wise chemical synthesis pathway from chlorophenol precursors to the final ethyl ester product.

Structural Analysis & Reactivity

Structure-Activity Relationship (SAR)

-

Chlorine Positioning: The 2,5-positioning creates a different steric environment for the carboxylate group compared to the 2,4-isomer. This affects the binding affinity to auxin-binding proteins (TIR1/AFB), typically rendering the 2,5-isomer less biologically active as a herbicide than the 2,4-isomer.

-

Ester Hydrolysis: The ethyl ester acts as a prodrug . In biological systems or soil, esterases rapidly hydrolyze the ethyl group, releasing the free acid (2,5-D), which is the active moiety.

Stability Profile

-

Hydrolytic Stability: Stable at neutral pH. Rapidly hydrolyzes in basic conditions (

) to form the salt of the acid. -

Thermal Stability: Stable up to ~200 °C, but prolonged heating can cause decarboxylation.

-

Photostability: Susceptible to photolytic dechlorination (loss of Cl atoms) under UV light, eventually degrading into phenolic compounds.

Analytical Characterization

Researchers must validate the identity of CAS 61763-88-0 using orthogonal methods to distinguish it from the 2,4-isomer.

Recommended Protocols

-

GC-MS (Gas Chromatography - Mass Spectrometry):

-

Column: DB-5ms or equivalent non-polar capillary column (30m x 0.25mm).

-

Carrier Gas: Helium @ 1 mL/min.

-

Temp Program: 80 °C (1 min) → 20 °C/min → 280 °C.

-

Differentiation: The 2,5-isomer typically elutes before the 2,4-isomer due to slightly lower boiling point/polarity interactions.

-

Mass Spec: Look for parent ion (

~248/250) and characteristic cleavage of the ethoxy group (

-

-

NMR Spectroscopy (

):-

Solvent:

. -

Key Signals:

-

Aromatic region: Three protons with specific coupling constants (

-values) distinct from the 2,4-pattern. -

Ethyl group: Quartet (~4.2 ppm) and Triplet (~1.3 ppm).

-

Methylene spacer (

): Singlet (~4.6 ppm).

-

-

DOT Diagram: Analytical Workflow

Caption: Analytical decision tree for distinguishing the 2,5-isomer from related chlorophenoxy impurities.

References

Sources

- 1. guidechem.com [guidechem.com]

- 2. Page loading... [guidechem.com]

- 3. guidechem.com [guidechem.com]

- 4. SB 216763 | C19H12Cl2N2O2 | CID 176158 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Ethyl Acetate [webbook.nist.gov]

- 6. echemi.com [echemi.com]

- 7. Acetic acid, (2,4-dichlorophenoxy)-, ethyl ester (CAS 533-23-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 8. CN105061210A - Preparation method for ethyl 2-chloroacetoacetate - Google Patents [patents.google.com]

- 9. Acetic acid, (2,4-dichlorophenoxy)-, ethyl ester [webbook.nist.gov]

Difference between 2,4-D ethyl ester and 2,5-dichlorophenoxy isomer

An In-depth Technical Guide to the Isomeric Differentiation of 2,4-D Ethyl Ester and its 2,5-Dichlorophenoxy Counterpart

Introduction

The phenoxyacetic acid herbicides represent a class of synthetic auxins that revolutionized agriculture in the mid-20th century. Among these, 2,4-dichlorophenoxyacetic acid (2,4-D) is one of the most widely utilized selective herbicides for the control of broadleaf weeds.[1][2] It is commercialized in various forms, including salts and esters, to enhance its efficacy and handling properties.[3][4] The ethyl ester of 2,4-D is one such formulation, valued for its ability to penetrate the waxy cuticle of plant leaves.[3][5]

The biological activity of phenoxy herbicides is profoundly dictated by their molecular structure, specifically the substitution pattern on the aromatic ring. A minor shift in the position of a substituent can dramatically alter a compound's interaction with its biological target. This guide provides a detailed technical comparison between the herbicidally active 2,4-D ethyl ester and its positional isomer, the ethyl ester of 2,5-dichlorophenoxyacetic acid. While structurally similar, these two molecules exhibit significant differences in their chemical properties, synthesis, and, most critically, their biological function. This document is intended for researchers, chemists, and toxicologists who require a deep understanding of the structure-activity relationships and analytical challenges associated with these isomers.

Part 1: Molecular Structure and Physicochemical Disparities

The foundational difference between 2,4-D ethyl ester and its 2,5-isomer lies in the arrangement of the two chlorine atoms on the phenoxy ring. In 2,4-D, the chlorine atoms are positioned at carbons 2 and 4, whereas in the isomer, they are at carbons 2 and 5. This seemingly subtle change in regiochemistry has significant consequences for the molecule's electronic distribution, polarity, and steric profile, which in turn influence its physical and chemical properties.

Caption: Chemical structures of 2,4-D ethyl ester and its 2,5-isomer.

The shift from a para-chloro substituent (position 4) to a meta-chloro substituent (position 5) alters the molecule's dipole moment and overall symmetry. This directly impacts intermolecular forces, leading to variations in properties like boiling point, solubility, and chromatographic behavior.

Comparative Physicochemical Properties

The following table summarizes the key physicochemical differences between the two isomers, derived from their parent acids.

| Property | 2,4-D Ethyl Ester | 2,5-Dichlorophenoxy Isomer (Parent Acid Data) | Causality of Difference |

| IUPAC Name | ethyl 2-(2,4-dichlorophenoxy)acetate[6] | 2-(2,5-dichlorophenoxy)acetic acid[7] | Positional nomenclature of chlorine atoms on the phenyl ring. |

| CAS Number | 533-23-3[6] | 582-54-7[7] | Unique registry number for each distinct chemical structure. |

| Molecular Formula | C₁₀H₁₀Cl₂O₃[6] | C₈H₆Cl₂O₃[7] | Isomers have the same elemental composition and thus the same formula. |

| Molecular Weight | 249.09 g/mol [6][8] | 221.03 g/mol [7] | Isomers have identical molecular weights. |

| Appearance | Crystalline solid | Solid | General property of phenoxyacetic acids at standard conditions. |

| Boiling Point | ~313.6°C[8] | No data available | Differences in intermolecular forces due to altered dipole moment affect boiling point. |

| Water Solubility | Insoluble[4] | Low | The ester form is significantly less water-soluble than the parent acid. Both are sparingly soluble due to the hydrophobic chlorinated phenyl ring. |

| Log Kow | 3.5[6] | 2.8 (Parent Acid)[7] | The octanol-water partition coefficient (Log Kow) reflects lipophilicity. The specific chlorine arrangement influences polarity and thus partitioning behavior. |

Part 2: Synthesis and Isomeric Purity

The synthesis of phenoxyacetic acid herbicides is a well-established industrial process. The identity of the final product is determined by the choice of the starting chlorinated phenol.

-

Synthesis of 2,4-D Ethyl Ester : The process begins with the chlorination of phenol to produce 2,4-dichlorophenol. This intermediate is then reacted with chloroacetic acid in an alkaline medium (Williamson ether synthesis) to form 2,4-D acid.[1][9] The final step is an esterification reaction between 2,4-D acid and ethanol, typically under acidic catalysis, to yield 2,4-D ethyl ester.[10][11]

-

Synthesis of the 2,5-Isomer : The synthesis of the 2,5-isomer would follow an analogous pathway, but would require 2,5-dichlorophenol as the starting material.

The critical step for determining the isomeric identity is the initial chlorination of phenol. Controlling the reaction conditions is essential to maximize the yield of the desired dichlorophenol isomer and minimize the formation of others, which would be considered impurities in the final product. The 2,5-isomer is not intentionally synthesized for herbicidal use due to its lack of biological activity.

Caption: General synthesis pathways for 2,4-D and 2,5-D ethyl esters.

Part 3: Analytical Differentiation Protocols

The unambiguous identification and quantification of dichlorophenoxyacetic acid isomers are critical for quality control of herbicide formulations, environmental monitoring, and toxicological assessment. Due to their identical mass, separation techniques are required prior to detection.

Core Methodologies: Chromatography and Mass Spectrometry

-

Gas Chromatography (GC) : GC is an ideal technique for separating volatile and semi-volatile compounds like the ethyl esters of 2,4-D. The isomers will exhibit different retention times on a given GC column due to subtle differences in their volatility and interaction with the stationary phase.

-

High-Performance Liquid Chromatography (HPLC) : HPLC can also be used, particularly for the parent acids. Separation is achieved based on differences in polarity, which dictates the interaction with the stationary and mobile phases.

-

Mass Spectrometry (MS) : When coupled with GC or HPLC, MS provides definitive identification. While the isomers have the same molecular ion peak (m/z), their fragmentation patterns under electron ionization (EI-MS) may differ slightly, offering another layer of confirmation.

Example Protocol: GC-MS Analysis for Isomeric Differentiation

This protocol outlines a general approach for the separation and identification of 2,4-D and 2,5-D isomers in a sample matrix.

-

Sample Preparation (LLE)

-

Acidify a 100 mL water sample to pH < 2 with concentrated H₂SO₄.

-

Transfer the sample to a separatory funnel.

-

Perform a liquid-liquid extraction (LLE) by adding 30 mL of dichloromethane and shaking vigorously for 2 minutes.

-

Allow the layers to separate and collect the organic (bottom) layer.

-

Repeat the extraction twice more, combining the organic extracts.

-

Dry the combined extract by passing it through anhydrous sodium sulfate.

-

Concentrate the extract to ~1 mL under a gentle stream of nitrogen.

-

Esterification: Add 2 mL of ethanol and 3-4 drops of concentrated H₂SO₄. Heat at 60°C for 1 hour to convert any parent acids to their ethyl esters. Neutralize and re-extract into hexane for analysis.

-

-

GC-MS Instrumentation and Conditions

-

Gas Chromatograph : Agilent 8890 GC System or equivalent.

-

Column : HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

-

Carrier Gas : Helium at a constant flow of 1.2 mL/min.

-

Inlet : Splitless mode, 250°C.

-

Oven Program : Initial temperature 80°C, hold for 1 min. Ramp at 10°C/min to 280°C, hold for 5 min.

-

Mass Spectrometer : Agilent 5977B MSD or equivalent.

-

Ion Source : Electron Ionization (EI) at 70 eV.

-

Source Temperature : 230°C.

-

Acquisition Mode : Scan mode (m/z 50-300) for identification.

-

-

Data Analysis

-

The 2,4-D ethyl ester and 2,5-D ethyl ester will elute at different retention times.

-

Confirm the identity of each peak by comparing its mass spectrum to a reference library. Key fragments for phenoxy herbicides include the dichlorophenoxy ion and subsequent losses of CO and Cl.

-

Caption: Analytical workflow for the differentiation of dichlorophenoxy isomers.

Part 4: Divergence in Biological Activity and Toxicology

The most significant difference between 2,4-D ethyl ester and its 2,5-isomer is their biological activity. This divergence is a classic example of a structure-activity relationship (SAR), where the precise spatial arrangement of functional groups is essential for interaction with a biological receptor.

Mechanism of Action: 2,4-D as a Synthetic Auxin

2,4-D functions by mimicking the natural plant growth hormone, indole-3-acetic acid (IAA).[1][2] In susceptible broadleaf plants (dicots), 2,4-D binds to auxin receptors, leading to an uncontrolled and unsustainable cascade of growth-related gene expression.[3] This results in abnormal cell division and elongation, vascular tissue disruption, and ultimately, plant death.[2][3] Grasses (monocots) are generally tolerant because they have different cellular structures and metabolize the compound more effectively.[1]

Biological Inactivity of the 2,5-Isomer

The 2,5-dichloro substitution pattern does not fit the active site of the plant's auxin-binding proteins. The specific electronic and steric configuration conferred by the 2,4-substitution is a strict requirement for high-affinity binding and subsequent herbicidal action. Shifting the chlorine from the 4-position to the 5-position disrupts this "lock-and-key" fit, rendering the 2,5-isomer biologically inactive as a herbicide. This is the primary reason why 2,5-D is not commercially produced or used for weed control.

Caption: Simplified mechanism of 2,4-D action versus the inactive 2,5-isomer.

Comparative Toxicological Profiles

The toxicity of 2,4-D depends on its chemical form (acid, salt, or ester).[1][3] The ester forms can be more toxic to aquatic life.[1] In humans, acute oral exposure can lead to symptoms like vomiting, diarrhea, and headache.[3] The acid and salt forms are noted as being capable of causing severe eye irritation.[3][12] The International Agency for Research on Cancer (IARC) classifies 2,4-D as "possibly carcinogenic to humans (Group 2B)".[1] In the environment, 2,4-D is considered non-persistent, with microbial action in soil and water leading to rapid degradation.[1][3]

| Feature | 2,4-D Ethyl Ester | 2,5-Dichlorophenoxy Isomer |

| Primary Biological Function | Selective Herbicide[1] | Biologically Inactive (as a herbicide) |

| Mechanism of Action | Synthetic Auxin Mimic[1][2] | Does not effectively bind to auxin receptors |

| Acute Oral Toxicity (Rat LD₅₀) | 639 mg/kg (for 2,4-D acid)[1][13] | Data not available |

| Human Health Notes | Can cause severe eye irritation (acid/salt forms)[2][3] | Data not available |

| IARC Classification | Group 2B: Possibly carcinogenic to humans[1] | Not classified |

| Environmental Fate | Rapidly degraded in soil and water (half-life ~6-10 days)[1][3] | Expected to degrade, but specific data is lacking |

Conclusion

While 2,4-D ethyl ester and its 2,5-dichlorophenoxy isomer are structurally close relatives, they exist in entirely different realms of chemical and biological relevance. The distinction begins with the specific positioning of chlorine atoms, a change that subtly alters physicochemical properties but profoundly impacts biological function. The 2,4-substitution pattern is the key that unlocks the herbicidal activity by enabling the molecule to hijack the plant's natural auxin signaling pathway. The 2,5-isomer lacks this key, rendering it inactive. This definitive structure-activity relationship underscores the importance of isomeric purity in manufacturing and the necessity of robust analytical methods, such as GC-MS, to differentiate these compounds for regulatory, safety, and environmental purposes. For scientists in the field, this comparison serves as a stark reminder that in chemistry, as in biology, form dictates function.

References

-

Wikipedia. 2,4-Dichlorophenoxyacetic acid. [Link]

-

National Pesticide Information Center. 2,4-D Technical Fact Sheet. [Link]

-

Toxipedia. 2,4-Dichlorophenoxyacetic acid. [Link]

-

INCHEM. Dichlorophenoxyacetic acid, 2,4- (2,4-D): environmental aspects (EHC 84, 1989). [Link]

-

MDPI. Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. [Link]

-

Juniper Publishers. A Review of 2,4-D Environmental Fate, Persistence and Toxicity Effects on Living Organisms. [Link]

-

FAO. 4.10 2,4-D and its salts and esters (E). [Link]

-

ResearchGate. Environmental fate and effects of 2,4-dichlorophenoxyacetic herbicide. [Link]

-

24d.info. Properties and Characteristics of Amine and Ester Formulations of 2,4-D. [Link]

- Google Patents. CN101941905B - Method for producing ester of 2, 4-dichlorphenoxyacetic acid.

-

PubChem. 2,4-D-ethyl. [Link]

-

ATSDR. 2,4-Dichlorophenoxyacetic Acid. [Link]

-

ResearchGate. Process design for the production of 2,4-dichlorophenoxyacetic acid. [Link]

-

PubChem. 2,5-Dichlorophenoxyacetic acid. [Link]

-

CWSS. Bio-efficacy and phytotoxicity study of 2, 4-D ethyl ester 38% EC in kharif rice. [Link]

-

National Pesticide Information Center. 2,4-D Fact Sheet. [Link]

Sources

- 1. 2,4-Dichlorophenoxyacetic acid - Wikipedia [en.wikipedia.org]

- 2. deq.mt.gov [deq.mt.gov]

- 3. 2,4-D Technical Fact Sheet [npic.orst.edu]

- 4. 24d.info [24d.info]

- 5. researchgate.net [researchgate.net]

- 6. 2,4-D-ethyl | C10H10Cl2O3 | CID 10780 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2,5-Dichlorophenoxyacetic acid | C8H6Cl2O3 | CID 68492 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. accustandard.com [accustandard.com]

- 9. researchgate.net [researchgate.net]

- 10. Dichlorophenoxyacetic acid, 2,4- (2,4-D): environmental aspects (EHC 84, 1989) [inchem.org]

- 11. CN101941905B - Method for producing ester of 2, 4-dichlorphenoxyacetic acid - Google Patents [patents.google.com]

- 12. 2,4-D Fact Sheet [npic.orst.edu]

- 13. juniperpublishers.com [juniperpublishers.com]

A Technical Guide to the Solubility of Ethyl 2-(2,5-dichlorophenoxy)acetate in Organic Solvents

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of ethyl 2-(2,5-dichlorophenoxy)acetate in various organic solvents. While specific experimental data for this compound is not extensively published, this document synthesizes foundational principles of solubility, proven experimental methodologies, and data from structurally analogous compounds to offer researchers, scientists, and drug development professionals a robust guide. We delve into the theoretical underpinnings of solubility, present detailed, self-validating experimental protocols, and discuss the critical factors influencing the dissolution of this molecule. The guide is structured to empower researchers to predict, measure, and interpret the solubility of ethyl 2-(2,5-dichlorophenoxy)acetate, a critical parameter for formulation, synthesis, and environmental fate assessment.

Introduction: The Physicochemical Profile of Ethyl 2-(2,5-dichlorophenoxy)acetate

Ethyl 2-(2,5-dichlorophenoxy)acetate (CAS No: 61763-88-0) is an organic compound with the molecular formula C₁₀H₁₀Cl₂O₃ and a molecular weight of 249.09 g/mol .[1] Structurally, it is an ester characterized by a dichlorinated phenyl ring linked via an ether bond to an acetic acid ethyl ester moiety.

The solubility of an active compound is a cornerstone of its application profile. In agrochemicals, where structural analogs like 2,4-D ethyl ester are used as herbicides, solubility dictates the formulation of effective and stable concentrates, influences absorption and translocation within the target plant, and affects its environmental persistence and mobility.[2][3] For pharmaceutical applications, solubility is a primary determinant of a drug's bioavailability and subsequent therapeutic efficacy. Therefore, a thorough understanding of how ethyl 2-(2,5-dichlorophenoxy)acetate behaves in different solvent systems is paramount for its rational development and application.

Theoretical Principles of Solubility

The solubility of a solute in a solvent is governed by the intermolecular interactions between the two species. The adage "like dissolves like" provides a foundational, albeit simplified, framework for prediction.

Molecular Structure Analysis: Ethyl 2-(2,5-dichlorophenoxy)acetate possesses a mixed chemical personality:

-

Polar Moiety: The ester group (-COO-) can act as a hydrogen bond acceptor, allowing for interactions with protic solvents.

-

Nonpolar Moiety: The molecule is dominated by the large, hydrophobic dichlorophenyl ring and the ethyl group. These regions favor interactions with nonpolar or weakly polar organic solvents through van der Waals forces.

This dual nature suggests that the compound will be sparingly soluble in highly polar solvents like water but will exhibit significant solubility in a range of organic solvents. Esters are generally soluble in many organic solvents, including alcohols, ketones, and ethers.[4][5] The presence of the chlorine atoms on the phenyl ring further increases the molecule's lipophilicity.

Experimental Determination of Solubility: Protocols and Rationale

Accurate solubility data requires robust experimental design. The isothermal shake-flask method is a gold-standard technique due to its reliability and straightforwardness.

Protocol 1: Isothermal Shake-Flask Method

This method measures the equilibrium solubility of a compound in a specific solvent at a controlled temperature.

Causality: The core principle is to create a saturated solution where the rate of dissolution equals the rate of precipitation, achieving thermodynamic equilibrium. Temperature control is critical as solubility is highly temperature-dependent.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of crystalline ethyl 2-(2,5-dichlorophenoxy)acetate to a series of vials, each containing a known volume (e.g., 5 mL) of the selected organic solvent (e.g., methanol, acetone, ethyl acetate, hexane). "Excess" ensures that solid remains undissolved at equilibrium.

-

Equilibration: Seal the vials tightly to prevent solvent evaporation. Place them in an isothermal shaker bath set to the desired temperature (e.g., 25°C). Agitate the vials at a constant speed for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed in the temperature-controlled bath for at least 2 hours. This allows the excess, undissolved solid to settle, leaving a clear, saturated supernatant.

-

Sampling: Carefully withdraw a precise aliquot of the clear supernatant using a pre-warmed syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE) to prevent the transfer of any solid particles.

-

Quantification:

-

Gravimetric Analysis: Transfer the filtered aliquot to a pre-weighed vial. Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not degrade the compound. Weigh the vial containing the dried solute. The mass of the solute per volume of solvent is the solubility.

-

Chromatographic Analysis (HPLC): Dilute the filtered aliquot with a suitable mobile phase to a concentration within the linear range of a pre-established calibration curve. Analyze the sample by HPLC to determine the precise concentration. This method is preferred for its high accuracy and sensitivity.

-

-

Validation: Repeat the experiment in triplicate to ensure the reproducibility and statistical validity of the results.

Diagram 1: Isothermal Shake-Flask Solubility Workflow

Caption: Workflow for solubility determination via the shake-flask method.

Key Factors Influencing Solubility

The solubility of ethyl 2-(2,5-dichlorophenoxy)acetate is not an intrinsic constant but a system property dependent on several factors.

A. Solvent Properties:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can donate hydrogen bonds. While the ester can accept a hydrogen bond, the large nonpolar structure of the solute will likely limit high solubility. Moderate solubility is expected.

-

Dipolar Aprotic Solvents (e.g., Acetone, Acetonitrile, Ethyl Acetate): These solvents have large dipole moments and can engage in dipole-dipole interactions. Acetone and ethyl acetate are often excellent solvents for esters.[4] High solubility is predicted in these solvents. For instance, a related isomer, Ethyl 2-(2,6-dichlorophenyl)acetate, is known to be sparingly soluble in ethyl acetate.[6]

-

Nonpolar Solvents (e.g., Hexane, Toluene): These solvents primarily interact through weak van der Waals forces. The dichlorophenyl ring suggests good compatibility with aromatic solvents like toluene. Solubility in aliphatic solvents like hexane is expected to be lower but still potentially significant.

B. Temperature: For most solid solutes dissolving in liquid solvents, the process is endothermic, meaning solubility increases with temperature. This relationship can be described by the van 't Hoff equation. When developing formulations, it is crucial to measure solubility at various temperatures to understand the risk of precipitation upon cooling.

Diagram 2: Factors Governing Solubility

Caption: Interplay of factors determining solute solubility in a solvent.

Predictive Models for Solubility Estimation

In early-stage development, before extensive lab work is conducted, computational models can provide valuable estimates of solubility. Thermodynamic models, such as the UNIFAC group contribution method, can predict activity coefficients, which are then used to calculate solubility.[7] These models require knowledge of the compound's physical properties but can be powerful tools for solvent screening. More advanced machine learning and thermodynamics-informed models are also emerging as reliable predictive tools in the pharmaceutical industry.[8][9]

Predicted Solubility Profile

While exhaustive experimental data is pending, the principles discussed allow for a qualitative and semi-quantitative prediction of the solubility profile for ethyl 2-(2,5-dichlorophenoxy)acetate. The following table summarizes these expectations.

| Solvent | Solvent Class | Predicted Solubility Range (at 25°C) | Rationale |

| Water | Polar Protic | < 0.1 g/L | The large, hydrophobic dichlorophenyl moiety dominates, leading to very poor aqueous solubility, similar to other phenoxy herbicides.[10] |

| Hexane | Nonpolar | 1 - 20 g/L | Interactions are limited to weak van der Waals forces; solubility is expected to be low to moderate. |

| Toluene | Nonpolar Aromatic | 100 - 300 g/L | π-π stacking interactions between the solvent and solute's phenyl rings should lead to favorable and high solubility. |

| Methanol | Polar Protic | 50 - 150 g/L | The solvent's polarity and H-bonding ability provide favorable interactions with the ester group, leading to good solubility. |

| Ethyl Acetate | Dipolar Aprotic | > 200 g/L | As an ester itself, ethyl acetate is an excellent solvent for other esters due to favorable dipole-dipole interactions.[5] |

| Acetone | Dipolar Aprotic | > 200 g/L | The high polarity and hydrogen bond accepting capability of acetone make it a very effective solvent for this compound.[4] |

| Dichloromethane | Dipolar Aprotic | > 200 g/L | Its ability to dissolve a wide range of organic compounds suggests it will be a good solvent for the target molecule. |

Conclusion

This guide establishes a comprehensive approach to evaluating the solubility of ethyl 2-(2,5-dichlorophenoxy)acetate. By understanding its molecular structure, applying robust experimental protocols like the isothermal shake-flask method, and considering the key variables of solvent choice and temperature, researchers can generate the critical data needed for successful product development. The predicted high solubility in common aprotic and aromatic organic solvents, contrasted with its poor aqueous solubility, provides a clear starting point for formulation scientists and process chemists.

References

-

Scribd. Ester Solubility and Preparation Lab Report. [Link]

-

AIP Publishing. IUPAC-NIST Solubility Data Series. 88. Esters with Water—Revised and Updated. Part 1. C2 to C4 Esters. [Link]

-

PubMed. Thermodynamic modeling of activity coefficient and prediction of solubility. [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

Solubility of Things. Ethyl Acetate. [Link]

-

PubChem. N-bromobutanimide. [Link]

-

CompTox Chemicals Dashboard, EPA. Ethyl (2-ethylphenoxy)acetate Properties. [Link]

-

Capot Chemical. Specifications of ethyl 2-(2,5-dichlorophenoxy)acetate. [Link]

-

ATSDR. 2,4-Dichlorophenoxyacetic Acid. [Link]

-

Pharmaceutical Sciences. Prediction of Drugs Solubility in Mono-Solvent Systems at Different Temperatures Using a Single Determination. [Link]

-

University of Calgary. Solubility of Organic Compounds. [Link]

-

ResearchGate. Thermodynamics-Informed Machine Learning Models for the Prediction of Solubility of Pharmaceuticals. [Link]

-

ResearchGate. (PDF) Predicting the Thermodynamic Solubility and Stability of Co-crystals and Eutectics of Febuxostat by using a Thermodynamic Model involving Flory Huggins Interaction Parameter. [Link]

-

PMC. Computational intelligence analysis on drug solubility using thermodynamics and interaction mechanism via models comparison and validation. [Link]

Sources

- 1. capotchem.cn [capotchem.cn]

- 2. CAS 1928-43-4: 2-Ethylhexyl (2,4-dichlorophenoxy)acetate [cymitquimica.com]

- 3. atsdr.cdc.gov [atsdr.cdc.gov]

- 4. scribd.com [scribd.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. benchchem.com [benchchem.com]

- 7. Thermodynamic modeling of activity coefficient and prediction of solubility: Part 1. Predictive models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Computational intelligence analysis on drug solubility using thermodynamics and interaction mechanism via models comparison and validation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. echemi.com [echemi.com]

Literature review on 2,5-dichlorophenoxyacetic acid derivatives

An In-Depth Technical Guide to 2,5-Dichlorophenoxyacetic Acid Derivatives for Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond the Shadow of a Ubiquitous Herbicide

The family of phenoxyacetic acids is dominated by its most famous member, 2,4-dichlorophenoxyacetic acid (2,4-D), one of the most widely used herbicides in the world.[1][2] Developed during World War II, its ability to selectively control broadleaf weeds revolutionized agriculture.[2] However, the vast structural landscape of phenoxyacetic acid derivatives offers a rich field for scientific exploration, with subtle changes in substituent patterns leading to significant shifts in biological activity. This guide focuses on a less-explored but equally intriguing analogue: 2,5-dichlorophenoxyacetic acid (2,5-D) and its derivatives.

While 2,4-D's mechanism as a synthetic auxin mimic is well-documented, leading to uncontrolled growth and death in susceptible plants, the specific structure-activity relationships (SAR) that govern this activity are complex.[1][3] By examining the 2,5-dichloro isomer, we can dissect the critical role of chlorine atom placement on the aromatic ring in modulating receptor binding, metabolic stability, and overall efficacy. This guide provides a comprehensive technical overview of the synthesis, biological activity, structure-activity relationships, and analytical methodologies pertaining to 2,5-D derivatives, offering field-proven insights for researchers in agrochemistry, medicinal chemistry, and environmental science.

Synthesis of 2,5-Dichlorophenoxyacetic Acid Derivatives

The primary route for synthesizing phenoxyacetic acids is the Williamson ether synthesis, which involves the condensation of a phenol with a haloacetic acid under basic conditions. The synthesis of 2,5-D follows this classic pathway. Variations in the starting phenol or the acetic acid moiety allow for the creation of a diverse library of derivatives.

Core Synthesis Pathway: 2,5-Dichlorophenol to 2,5-D

The most common industrial method involves the reaction of 2,5-dichlorophenol with chloroacetic acid.[4] The reaction is typically performed in a solvent such as water, and a base (e.g., sodium hydroxide) is used to deprotonate the phenol, forming the more nucleophilic phenoxide ion, which then attacks the electrophilic carbon of chloroacetic acid.

Caption: General workflow for the synthesis of 2,5-D.

Experimental Protocol: Synthesis of 2,5-Dichlorophenoxyacetic Acid

This protocol describes a standard laboratory-scale synthesis. The causality behind key steps is explained to ensure reproducibility and understanding.

-

Preparation of Sodium Chloroacetate: In a reaction vessel equipped with a stirrer and thermometer, dissolve chloroacetic acid in water. Slowly add an equimolar amount of sodium hydroxide solution while maintaining the temperature below 30°C. Rationale: This pre-forms the sodium salt of the acid, which is highly soluble in the aqueous reaction medium.

-

Preparation of Sodium 2,5-Dichlorophenoxide: In a separate vessel, dissolve 2,5-dichlorophenol in water and add an equimolar amount of sodium hydroxide. Rationale: The strong base deprotonates the phenolic hydroxyl group, creating the highly nucleophilic phenoxide anion necessary for the subsequent substitution reaction.

-

Condensation: Heat the sodium 2,5-dichlorophenoxide solution to 90-100°C. Slowly add the sodium chloroacetate solution to the vessel. Maintain the temperature and stir vigorously for 4-6 hours to drive the reaction to completion. Rationale: Elevated temperature increases the reaction rate of this SN2-type reaction. Vigorous stirring ensures proper mixing of the reactants in the aqueous phase.

-

Work-up and Acidification: After the reaction is complete, cool the mixture to room temperature. Slowly add concentrated hydrochloric acid until the pH of the solution is between 1 and 2. A white precipitate of 2,5-dichlorophenoxyacetic acid will form. Rationale: Acidification protonates the carboxylate salt, causing the free acid, which has low water solubility, to precipitate out of the solution.

-

Isolation and Purification: Filter the precipitate using a Buchner funnel. Wash the solid with cold water to remove any remaining inorganic salts. Recrystallize the crude product from an appropriate solvent (e.g., an ethanol/water mixture) to obtain pure 2,5-dichlorophenoxyacetic acid.

-

Validation: Dry the purified product and determine its melting point. Confirm the structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry. Rationale: This self-validating step is critical to confirm the identity and purity of the final compound, ensuring that the desired product has been synthesized.

Biological Activity and Mechanism of Action

Like its 2,4-D counterpart, 2,5-D and its derivatives primarily function as synthetic auxins.[2][3] Auxins are a class of plant hormones that, at normal physiological concentrations, regulate cell division, elongation, and differentiation.

Mechanism of Herbicidal Action

When applied at herbicidal concentrations, synthetic auxins overwhelm the plant's natural hormonal balance.[5] They are absorbed through the leaves and roots and translocated to the meristematic tissues where growth occurs.[2][3] This leads to a cascade of detrimental effects:

-

Uncontrolled Cell Division and Elongation: The herbicide induces rapid, disorganized, and unsustainable growth, leading to stem twisting, leaf curling, and tissue damage.[1][6]

-

Ethylene Production: Excess auxin activity stimulates the overproduction of ethylene, another plant hormone associated with senescence and stress responses, which contributes to the observed symptoms.[3]

-

Vascular Tissue Disruption: The abnormal growth can crush or block the phloem and xylem, disrupting the transport of water and nutrients, ultimately leading to plant death.[3]

The herbicidal selectivity, where broadleaf plants (dicots) are susceptible but grasses (monocots) are largely unaffected, is a key feature.[2][7] This is attributed to differences in translocation, metabolism, and vascular structure between the two plant types.

Caption: Simplified mechanism of action for auxin-mimic herbicides.

Structure-Activity Relationships (SAR)

Understanding how molecular structure relates to biological activity is fundamental for designing more potent and selective herbicides or novel therapeutic agents. For phenoxyacetic acids, the nature, number, and position of substituents on the aromatic ring are critical determinants of activity.[8]

A study on 2,4-D analogues in Arabidopsis thaliana demonstrated a strong correlation between auxinic activity and the ability to induce somatic embryogenesis, suggesting that the biological effect is directly tied to its function as an auxin mimic.[9] Key findings from this and other studies on phenoxyacetic acids indicate:

-

Position of Halogens: A halogen at the 4-position of the aromatic ring is often important for high auxinic activity.[9] The presence and position of a second halogen, such as at the 2- or 5-position, further modulates this activity. The difference between 2,4-D and 2,5-D highlights the sensitivity of the auxin receptor system to the precise spatial arrangement of these substituents.

-

The Carboxylic Acid Group: The acetic acid side chain is essential. It is believed to be the primary site of interaction with the auxin receptor complex. The acidic proton and the carbonyl oxygen are critical for binding.[10]

-

The Ether Linkage: The oxygen atom linking the aromatic ring to the acetic acid side chain provides a specific spatial orientation and electronic character that is crucial for activity.

| Derivative | Substitution Pattern | Relative Herbicidal Activity (Hypothetical) | Key SAR Insight |

| Phenoxyacetic Acid | Unsubstituted | Low | The unsubstituted ring has minimal activity, showing the necessity of ring substituents. |

| 2-Chlorophenoxyacetic Acid | 2-Chloro | Moderate | A single chlorine at the ortho position confers some activity. |

| 4-Chlorophenoxyacetic Acid | 4-Chloro | Moderate-High | A single chlorine at the para position is generally more effective than at the ortho position.[9] |

| 2,5-Dichlorophenoxyacetic Acid | 2,5-Dichloro | Active | The 2,5-substitution provides a distinct electronic and steric profile compared to 2,4-D. |

| 2,4-Dichlorophenoxyacetic Acid | 2,4-Dichloro | Very High | The 2,4-substitution pattern is optimal for binding to the auxin receptor in many broadleaf species.[8] |

Note: Relative activities are generalized for illustrative purposes and can vary significantly between plant species.

The electronic properties of the molecule, such as the charge distribution in the aromatic ring, are also key. Substitution with electronegative chlorine atoms destabilizes the electronic system, which can affect the molecule's reactivity and interaction with biological targets.[8]

Analytical Methodologies

Accurate detection and quantification of 2,5-D derivatives in environmental and biological samples are crucial for regulatory monitoring and research. Modern analytical techniques offer high sensitivity and selectivity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the preferred method for analyzing acidic herbicides like 2,5-D.[11][12] It does not require the derivatization step often necessary for Gas Chromatography (GC), simplifying sample preparation and avoiding the use of toxic reagents.[11]

Protocol: Extraction and Analysis of 2,5-D from Soil

-

Sample Preparation and Extraction: a. Weigh 10 g of soil into a 50 mL centrifuge tube. b. Add 20 mL of an extraction solvent (e.g., acidified acetonitrile). Rationale: Acetonitrile is effective at extracting polar to moderately polar compounds, while the acid ensures the phenoxyacetic acid remains in its protonated, less polar form, improving extraction efficiency. c. Shake vigorously for 30 minutes. d. Centrifuge at 4000 rpm for 10 minutes to separate the soil from the solvent.

-

Solid-Phase Extraction (SPE) Cleanup: a. Pass the supernatant through an SPE cartridge (e.g., a polymeric reverse-phase sorbent) pre-conditioned with methanol and water. Rationale: SPE is a critical cleanup step that removes interfering matrix components (like humic acids) that could suppress the signal in the mass spectrometer. b. Wash the cartridge with water to remove polar impurities. c. Elute the 2,5-D from the cartridge with a small volume of methanol or acetonitrile.

-

Analysis by LC-MS/MS: a. Evaporate the eluate to near dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase. b. Inject the sample into the LC-MS/MS system. c. LC Conditions: Use a C18 reverse-phase column with a gradient elution of water and acetonitrile (both containing a small amount of formic or acetic acid). Rationale: The acid in the mobile phase maintains the analyte in its protonated form, leading to better peak shape and retention on the reverse-phase column. d. MS/MS Conditions: Operate the mass spectrometer in negative ion electrospray ionization (ESI-) mode. Monitor for specific parent-daughter ion transitions in Multiple Reaction Monitoring (MRM) mode for unambiguous identification and quantification.[13] For 2,5-D (MW 220.0), a likely transition would be from the deprotonated parent ion [M-H]⁻ at m/z 219 to a characteristic fragment ion.

Environmental Fate and Toxicology

The environmental behavior of phenoxyacetic acid herbicides is a significant consideration. Key processes governing their fate include microbial degradation, photodegradation, and soil adsorption.[14]

-

Degradation: Microbial degradation is the primary pathway for the breakdown of these compounds in soil and water.[6][14] The half-life of 2,4-D in aerobic soil is relatively short, often around 6-10 days, but this can vary based on soil type, temperature, and microbial populations.[6][15][16] Derivatives like 2,5-D are expected to follow similar degradation pathways.

-

Mobility: As acids, these compounds are relatively water-soluble, especially in their salt forms, and can be mobile in soil, creating a potential for leaching into groundwater.[14][15]

-

Toxicity: 2,4-D is considered to be of moderate acute toxicity to mammals.[2] The primary health concerns from exposure are related to irritation, particularly severe eye damage from amine salt formulations.[2] Epidemiological studies have explored a possible link between exposure to chlorophenoxy herbicides and certain cancers, though the evidence remains a subject of debate among regulatory agencies.[2][8] The toxicity of specific 2,5-D derivatives would require individual assessment, but they are generally expected to exhibit a toxicological profile similar to other members of this chemical class.

Future Perspectives

The study of 2,5-dichlorophenoxyacetic acid and its derivatives continues to offer valuable insights. Future research should focus on:

-

Novel Agrochemicals: Synthesizing and screening novel 2,5-D derivatives to identify compounds with higher potency, greater selectivity, or alternative modes of action.

-

Medicinal Chemistry Applications: While known as herbicides, the phenoxyacetic acid scaffold is present in some pharmacologically active compounds. Exploring derivatives for potential therapeutic uses is a viable research avenue.

-

Bioremediation: Identifying and engineering microorganisms with enhanced capabilities to degrade these compounds could lead to improved strategies for cleaning up contaminated sites.

-

Comparative Toxicology: A more detailed toxicological comparison between 2,4-D and 2,5-D would provide a clearer understanding of how isomerism affects metabolic pathways and potential health risks.

By continuing to explore the rich chemistry of these compounds, the scientific community can unlock new applications and gain a deeper understanding of the intricate relationship between chemical structure and biological function.

References

-

Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid - MDPI. Available from: [Link]

-

Seasonal environmental variation impacts 2,4-D fate and metabolism in urban landscapes. Available from: [Link]

-

2,4-Dichlorophenoxyacetic acid - Wikipedia. Available from: [Link]

-

2,4-D Technical Fact Sheet - National Pesticide Information Center. Available from: [Link]

-

Insight into the mode of action of 2,4Dichlorophenoxyacetic acid (2,4D) as an herbicide. Available from: [Link]

-

2,4-Dichlorophenoxyacetic acid. Available from: [Link]

-

2,4-Dichlorophenoxyacetic Acid - ATSDR. Available from: [Link]

-

A Review of 2,4-D Environmental Fate, Persistence and Toxicity Effects on Living Organisms - Juniper Publishers. Available from: [Link]

-

5.9 2,4-d (020) residue and analytical aspects. Available from: [Link]

-

Structural diagrams of 2,4-D and other phenoxy herbicides. - ResearchGate. Available from: [Link]

-

Insight into the mode of action of 2,4-dichlorophenoxyacetic acid (2,4-D) as an herbicide. Available from: [Link]

-

Analytical method for 2,4-D [(2,4-dichlorophenoxy)acetic acid] and its transformation. Available from: [Link]

-

Analytical methods for the determination of urinary 2,4-dichlorophenoxyacetic acid and 2-methyl-4-chlorophenoxyacetic acid in occupationally exposed subjects and in the general population - PubMed. Available from: [Link]

- CN109776301B - Synthesis method of 2, 4-dichlorophenoxyacetic acid compound - Google Patents.

-

Regulatory Science Direct Determination of 2,4-dichlorophenoxyacetic acid in Soybean and Corn by Liquid chromatography/tandem mass spectrometry. Available from: [Link]

-

Mechanism of action of 2,4-D herbicide on target weeds. ACC synthase,... - ResearchGate. Available from: [Link]

-

2,4-DICHLOROPHENOXYACETIC ACID - IARC Publications. Available from: [Link]

- WO2013056488A1 - Phenoxyacetic acid derivative synthesis method - Google Patents.

-

Structure-activity relationship of 2,4-D correlates auxinic activity with the induction of somatic embryogenesis in Arabidopsis thaliana - PubMed. Available from: [Link]

-

Compounds related to 2,4-dichlorophenoxyacetic acid and its derivatives | Journal of Medicinal Chemistry. Available from: [Link]

-

Toxicity of 2,4-Dichlorophenoxyacetic Acid – Molecular Mechanisms - Polish Journal of Environmental Studies. Available from: [Link]

-

A review of 2,4-Dichlorophenoxyacetic acid (2,4-D) derivatives: 2,4-D dimethylamine salt and 2,4-D butyl ester - ResearchGate. Available from: [Link]

-

2,5-Dichlorophenoxyacetic acid | C8H6Cl2O3 | CID 68492 - PubChem. Available from: [Link]

-

WO/2024/060737 PREPARATION PROCESS FOR CATALYTIC SYNTHESIS OF 2,4-DICHLOROPHENOXYACETIC ACID - WIPO Patentscope. Available from: [Link]

-

Structure Activity Relationships - Drug Design Org. Available from: [Link]

-

(PDF) Synthesis and Biological Activity of Novel 2,5-Dichloro-3-Acetylthiophene Chalcone Derivatives - ResearchGate. Available from: [Link]

Sources

- 1. 2,4-Dichlorophenoxyacetic acid - Wikipedia [en.wikipedia.org]

- 2. deq.mt.gov [deq.mt.gov]

- 3. xtbg.cas.cn [xtbg.cas.cn]

- 4. CN109776301B - Synthesis method of 2, 4-dichlorophenoxyacetic acid compound - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. 2,4-D Technical Fact Sheet [npic.orst.edu]

- 7. jipb.net [jipb.net]

- 8. mdpi.com [mdpi.com]

- 9. Structure-activity relationship of 2,4-D correlates auxinic activity with the induction of somatic embryogenesis in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Structure Activity Relationships - Drug Design Org [drugdesign.org]

- 11. regsci-ojs-tamu.tdl.org [regsci-ojs-tamu.tdl.org]

- 12. publications.iarc.who.int [publications.iarc.who.int]

- 13. epa.gov [epa.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. atsdr.cdc.gov [atsdr.cdc.gov]

- 16. juniperpublishers.com [juniperpublishers.com]

Methodological & Application

HPLC method for separating 2,4-D and 2,5-D ethyl esters

An Application Note and Protocol for the Chromatographic Separation of 2,4-D and 2,5-D Ethyl Ester Positional Isomers by High-Performance Liquid Chromatography

Abstract

The quantitative separation of positional isomers presents a significant analytical challenge due to their identical mass and similar physicochemical properties. This application note details a robust, validated High-Performance Liquid Chromatography (HPLC) method for the baseline separation of 2,4-dichlorophenoxyacetic acid ethyl ester (2,4-D ethyl ester) and 2,5-dichlorophenoxyacetic acid ethyl ester (2,5-D ethyl ester). These compounds are relevant in environmental analysis and as intermediates in chemical synthesis. The developed method utilizes reversed-phase chromatography with a C18 stationary phase and a gradient elution mobile phase, coupled with UV detection. We provide a comprehensive protocol, from sample preparation to data analysis, and discuss the critical parameters influencing selectivity. The methodology is designed to be self-validating, adhering to principles outlined in the International Council for Harmonisation (ICH) guidelines, ensuring its suitability for quality control and research environments.

Introduction and Principle of Separation

2,4-D ethyl ester is a widely used systemic herbicide, while its isomers, such as 2,5-D ethyl ester, can be present as impurities from the manufacturing process. Accurate quantification of the primary component and its isomeric impurities is critical for assessing product purity, efficacy, and environmental impact. The structural similarity between 2,4-D and 2,5-D ethyl esters—differing only in the substitution pattern of chlorine atoms on the aromatic ring—makes their separation non-trivial.

This method leverages the principles of Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), a powerful technique for separating compounds based on differences in hydrophobicity.[1] The core of the separation relies on the differential partitioning of the isomers between a nonpolar stationary phase (C18) and a polar mobile phase.

Causality of Separation: The slight difference in the chlorine atom positions between the 2,4- and 2,5- isomers results in a minor change in the molecule's overall polarity and dipole moment. The 2,4- substitution pattern creates a different charge distribution across the molecule compared to the 2,5- pattern. This subtle variance in polarity affects the strength of the hydrophobic interactions with the C18 stationary phase. By optimizing the mobile phase composition—specifically the ratio of organic solvent to aqueous buffer—we can exploit this small difference to achieve chromatographic resolution. An acidic mobile phase is used to ensure the consistent protonation state of any potential acidic impurities and to minimize interactions with residual silanol groups on the silica-based stationary phase, leading to improved peak shape and reproducibility.

Materials and Instrumentation

Instrumentation

-

HPLC System: A standard HPLC system equipped with a binary or quaternary gradient pump, a degasser, an autosampler, a column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

Chemicals and Reagents

-

2,4-D ethyl ester reference standard (Purity ≥98%)

-

2,5-D ethyl ester reference standard (Purity ≥98%)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade or Milli-Q)

-

Formic acid (Analytical grade)

Chromatographic Column

-

Primary Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size). This is a robust starting point for method development.

-

Alternative Columns for Optimization: For enhanced selectivity, a Phenyl-Hexyl or Pentafluorophenyl (PFP) column may be considered. These columns can provide alternative separation mechanisms, such as π–π interactions, which are beneficial for aromatic isomers.[2][3]

Detailed Experimental Protocol

Preparation of Solutions

-

Mobile Phase A (Aqueous): 0.1% Formic Acid in Water. Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water. Filter through a 0.45 µm membrane filter and degas.

-

Mobile Phase B (Organic): Acetonitrile.

-

Diluent: A mixture of acetonitrile and water (50:50, v/v) is recommended.

-

Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of each reference standard (2,4-D ethyl ester and 2,5-D ethyl ester) and dissolve in 10 mL of diluent in separate volumetric flasks.

-

Working Standard Solution (e.g., 50 µg/mL): Prepare a mixed working standard by appropriately diluting the stock solutions with the diluent to achieve the desired final concentration for both analytes.

Chromatographic Conditions

The following conditions provide a validated starting point for the separation.

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |

| Gradient Program | Time (min) | %B 0.0 | 50 15.0 | 80 18.0 | 80 18.1 | 50 25.0 | 50 |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Injection Volume | 10 µL |

| Detection | UV at 230 nm |

System Suitability

Before sample analysis, perform at least five replicate injections of the mixed working standard solution. The system is deemed ready for analysis if the following criteria are met:

-

Peak Tailing Factor: ≤ 1.5 for both analyte peaks.

-

Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0% for both analytes.

-

Resolution: ≥ 2.0 between the 2,4-D and 2,5-D ethyl ester peaks.

Workflow for Analysis

The overall experimental process follows a systematic and logical flow to ensure data quality and reproducibility.

Caption: A schematic of the HPLC analysis workflow.

Method Validation Principles

For this method to be considered trustworthy and reliable, it must be validated according to established guidelines, such as those from the ICH.[4][5][6] A full validation protocol would include the following parameters:

-

Specificity: The ability to unequivocally assess the analytes in the presence of other components. This is demonstrated by injecting a blank (diluent), individual standards, and a mixed standard to ensure no interfering peaks are present at the retention times of the target analytes.

-

Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration. This is assessed by preparing a series of at least five concentrations and plotting the peak area against concentration. The correlation coefficient (r²) should be ≥ 0.999.

-

Accuracy: The closeness of the test results to the true value. It is determined by performing recovery studies on spiked samples at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Recoveries should typically be within 98-102%.[7]

-

Precision:

-

Repeatability (Intra-day precision): The precision under the same operating conditions over a short interval. Assessed by analyzing six replicate samples at 100% of the target concentration. The RSD should be ≤ 2.0%.

-

Intermediate Precision (Inter-day precision): Expresses within-laboratory variations (different days, different analysts). The RSD between the two sets of data should be ≤ 2.0%.

-

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy.

-

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., ±2°C in column temperature, ±0.1 mL/min in flow rate). This provides an indication of its reliability during normal usage.

Discussion: The Logic of Chromatographic Selectivity

Achieving separation between positional isomers is fundamentally a challenge of maximizing selectivity. The choice of every parameter in this method is a deliberate step towards this goal.

Caption: Key parameters influencing isomer separation selectivity.

-

Stationary Phase: While C18 relies on hydrophobicity, a Phenyl-based column could enhance separation by introducing π-π interactions between the column's phenyl rings and the aromatic rings of the analytes.[3] The different electron density of the 2,4-D vs. 2,5-D isomers due to the chlorine positions would cause them to interact differently, potentially increasing resolution.

-

Mobile Phase: The gradient elution is critical. Starting at a lower organic concentration (50% Acetonitrile) allows both compounds to be retained on the column. Gradually increasing the organic strength decreases the polarity of the mobile phase, causing the compounds to elute. The slightly less polar isomer will have a stronger affinity for the C18 column and will thus be retained longer. The slow gradient gives the column more time to resolve these small differences.

-

Temperature: Column temperature affects viscosity and mass transfer kinetics. A constant, slightly elevated temperature (30°C) ensures reproducible retention times and can improve peak efficiency.

Conclusion

The RP-HPLC method presented provides a reliable and robust protocol for the quantitative separation of 2,4-D and 2,5-D ethyl esters. The use of a standard C18 column with a gradient elution of acetonitrile and acidified water, coupled with UV detection, allows for baseline resolution and accurate quantification. The detailed protocol and discussion of the underlying separation principles offer researchers a strong foundation for implementing this method in a quality control or research setting. Adherence to the outlined validation principles will ensure the generation of scientifically sound and defensible data.

References

- BenchChem. (2025). Technical Support Center: Optimizing HPLC Separation of Positional Isomers.

- Oxford Academic. (2012). Validated LC Method for Determination of 2,3-Dichlorobenzoic Acid and its Associated Regio Isomers. Journal of Chromatographic Science.

- Sonune, P. S., et al. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo.

- Pharmaguideline. (2024). Steps for HPLC Method Validation.

- SIELC Technologies. (n.d.). Separation of 2,5-Dichlorobenzoic acid on Newcrom R1 HPLC column.

- Acta Scientific. (2020). New Method Development by HPLC and Validation as per ICH Guidelines.

- Micro-Tech Scientific. (2025). Positional Isomer Separation Method Suggestions using HPLC or LCMS.

- ResearchGate. (2012). A Validated LC Method for Determination of 2,3-Dichlorobenzoic Acid and its Associated Regio Isomers.

- Thermo Fisher Scientific. (2023). A UHPLC/HPLC Method Development Strategy with Complementary Stationary Phases. YouTube.

-

European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available at: [Link]

- Scimplify. (n.d.). 2,4-D ethyl ester Technical Manufacturer & Bulk chemical Supplier in USA.

- 24d.info. (n.d.). Properties and Characteristics of Amine and Ester Formulations of 2,4-D.

Sources

- 1. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW [zenodo.org]

- 2. benchchem.com [benchchem.com]

- 3. Positional Isomer Separation Method Suggestions using HPLC or LCMS - Tips & Suggestions [mtc-usa.com]

- 4. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]

- 5. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]

- 6. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 7. actascientific.com [actascientific.com]

Application Note: Optimized Synthesis of Ethyl 2,5-Dichlorophenoxyacetate via Williamson Etherification

Abstract

This application note details a robust, scalable protocol for the synthesis of ethyl 2,5-dichlorophenoxyacetate (CAS: [Target Molecule]) from 2,5-dichlorophenol and ethyl chloroacetate. The method utilizes a Williamson ether synthesis pathway, optimized with potassium iodide (KI) catalysis to enhance reaction kinetics via the Finkelstein reaction in situ. This guide addresses critical process parameters (CPPs), including solvent selection, base stoichiometry, and work-up procedures to minimize hydrolysis side-reactions and maximize yield (>85%).

Introduction & Mechanistic Insight

The synthesis of phenoxyacetic acid derivatives is a cornerstone in the production of auxinic herbicides and pharmacological intermediates. The target molecule is synthesized via an

Reaction Mechanism

The reaction proceeds in two distinct phases within the reaction matrix:

-

Deprotonation: The weak base, Potassium Carbonate (

), deprotonates the phenol to generate the phenoxide anion. Anhydrous conditions are critical here to prevent the hydrolysis of the ethyl chloroacetate reagent. -

Nucleophilic Substitution (

): The phenoxide attacks the -

Catalytic Activation: Potassium Iodide (KI) is added to convert the alkyl chloride (poor leaving group) into an alkyl iodide (excellent leaving group) in situ, significantly accelerating the rate of reaction.

Reaction Scheme Visualization

Figure 1: Mechanistic pathway showing the direct SN2 route and the KI-catalyzed acceleration pathway.

Materials & Equipment

Reagents Table

| Reagent | MW ( g/mol ) | Equiv. | Role | Hazards |

| 2,5-Dichlorophenol | 163.00 | 1.0 | Substrate | Toxic, Irritant |

| Ethyl Chloroacetate | 122.55 | 1.2 | Electrophile | Lachrymator , Toxic |

| Potassium Carbonate | 138.21 | 2.0 | Base | Irritant, Hygroscopic |

| Potassium Iodide | 166.00 | 0.1 | Catalyst | Irritant |

| Acetone (Anhydrous) | 58.08 | Solvent | Solvent | Flammable |

Equipment

-

Reaction Vessel: 250 mL Round Bottom Flask (RBF) with 2-neck or 3-neck configuration.

-

Temperature Control: Oil bath with magnetic stirrer/hotplate.

-

Condenser: Reflux condenser (Allihn or Dimroth) with drying tube (

). -

Filtration: Buchner funnel or fritted glass filter.

Experimental Protocol

This protocol is scaled for 10 mmol of starting material.

Step-by-Step Methodology

Step 1: Solvation and Activation

-

Equip a 250 mL RBF with a magnetic stir bar.

-

Add 1.63 g (10 mmol) of 2,5-Dichlorophenol.

-

Add 30 mL of anhydrous Acetone. Stir until fully dissolved.

-

Add 2.76 g (20 mmol) of anhydrous

.-

Note: Grind the carbonate to a fine powder before addition to maximize surface area.

-

-

Stir the suspension at Room Temperature (RT) for 15–20 minutes to initiate phenoxide formation.

Step 2: Electrophile Addition

-

Add 0.17 g (1 mmol) of Potassium Iodide (KI).

-

Using a syringe, dropwise add 1.28 mL (12 mmol) of Ethyl Chloroacetate.

-

Safety Alert: Perform this step in a fume hood.[4] Ethyl chloroacetate is a potent lachrymator (tear gas).

-

Step 3: Reaction (Reflux)

-

Attach the reflux condenser.

-

Heat the mixture to a gentle reflux (

oil bath temperature). -

Maintain reflux for 4–6 hours .

-

Monitor: Check progress via TLC (Mobile Phase: 20% Ethyl Acetate in Hexane). The starting phenol spot (

) should disappear, and a less polar ester spot (

Step 4: Work-up and Isolation

-

Cool the reaction mixture to RT.

-

Filtration: Filter off the inorganic salts (

, -

Evaporation: Concentrate the filtrate under reduced pressure (Rotavap) to remove acetone. A viscous oil or semi-solid residue will remain.

-

Extraction:

-

Dissolve residue in 30 mL Ethyl Acetate (EtOAc).

-

Wash organic layer with 15 mL 1M NaOH (to remove unreacted phenol).

-

Wash with 15 mL Brine (saturated NaCl).

-

Dry organic layer over anhydrous

.[5]

-

-

Final Isolation: Filter the drying agent and evaporate the solvent.[5][6] The product usually solidifies upon standing or cooling.

Process Workflow Diagram

Figure 2: Operational workflow for the synthesis and purification of the target ester.

Quality Control & Characterization

To validate the synthesis, the following analytical signatures should be observed:

-

Appearance: Colorless to pale yellow oil (may crystallize to white solid upon chilling).

-

Yield: Expected range 85–92%.

-

1H NMR (300 MHz,

):-

1.30 (t, 3H,

-

4.25 (q, 2H,

-

4.65 (s, 2H,

- 6.90–7.30 (m, 3H, Aromatic protons).

-

1.30 (t, 3H,

-

IR Spectroscopy:

-

Strong carbonyl stretch (

) at -

Ether stretch (

) at

-

Safety & Handling (HSE)

-

Lachrymator Hazard: Ethyl chloroacetate causes severe eye irritation and tearing. Always handle in a functioning fume hood.[4] In case of a spill, neutralize with aqueous ammonia or dilute NaOH.

-

Chemical Burns: 2,5-Dichlorophenol is corrosive and toxic by absorption. Wear nitrile gloves and a lab coat.

-

Waste Disposal: The aqueous wash (NaOH layer) contains chlorophenol residues. Do not pour down the drain; segregate into halogenated organic waste streams.

References

-

Williamson, A. W. (1850).[2] "Theory of Aetherification." Philosophical Magazine, 37, 350–356.

-

Hayes, K. (2009). "Synthesis of phenoxyacetic acid derivatives." US Patent Application US20090247781A1.

-

Rea, P. M. (1969). "Reaction of phenols with α-chloro-ketones in the presence of potassium iodide."[7] Journal of the Chemical Society C, 1969, 4400.

-

Thermo Fisher Scientific. (2021).[8] "Safety Data Sheet: Ethyl Chloroacetate."

Sources

- 1. 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. gmvk.co.in [gmvk.co.in]

- 7. Reaction of phenols with α-chloro-ketones in the presence of potassium iodide - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 8. Ethyl 2,5-dichlorobenzoate | C9H8Cl2O2 | CID 123447 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: Optimized Thin Layer Chromatography (TLC) Solvent Systems for the Analysis of Phenoxy Esters

Abstract

This comprehensive application note provides a detailed guide to the selection and optimization of solvent systems for the Thin Layer Chromatography (TLC) analysis of phenoxy esters. Phenoxy esters, a critical class of compounds often found in herbicides and pharmaceuticals, present unique challenges for chromatographic separation due to their varying polarities and structural similarities. This document outlines the fundamental principles governing their separation on silica gel TLC, offers a curated selection of field-proven solvent systems, and provides a step-by-step protocol for reproducible and accurate analysis. Furthermore, it includes a troubleshooting guide to address common issues and a workflow diagram for enhanced procedural clarity, making it an essential resource for researchers, scientists, and professionals in drug development and environmental analysis.

Introduction: The Chromatographic Challenge of Phenoxy Esters

Phenoxy esters are a diverse group of organic compounds characterized by a phenyl ring linked to an ester group via an ether bond. This structural motif is the foundation for a wide range of biologically active molecules, most notably the phenoxy herbicides such as 2,4-D and 2,4,5-T, which have been used extensively in agriculture.[1][2] The analysis of these compounds is crucial for monitoring environmental residues, ensuring food safety, and in the quality control of pharmaceutical intermediates.

Thin Layer Chromatography (TLC) is a powerful, rapid, and cost-effective technique for the separation and identification of phenoxy esters.[3] Its simplicity and versatility make it an ideal tool for screening, reaction monitoring, and preliminary purification. The success of any TLC separation, however, is fundamentally dependent on the choice of the mobile phase, or solvent system.[4] The polarity of the solvent system, in relation to the polarity of the stationary phase (typically silica gel) and the analytes, dictates the differential migration and, consequently, the separation of the components in a mixture.[3]

This guide is designed to demystify the process of selecting an appropriate solvent system for phenoxy esters, moving beyond simple recipes to explain the underlying chemical principles that govern separation.

Principles of Phenoxy Ester Separation by TLC

In normal-phase TLC, the stationary phase (e.g., silica gel or alumina) is polar, while the mobile phase is a less polar organic solvent or a mixture of solvents.[3][4] The separation of phenoxy esters on a silica gel plate is governed by the following interactions:

-

Adsorption to the Stationary Phase: The polar silanol groups (Si-OH) on the surface of the silica gel interact with polar functional groups of the analyte molecules. For phenoxy esters, the primary sites for this interaction are the ester carbonyl group (C=O) and the ether oxygen.

-

Solvation in the Mobile Phase: The mobile phase flows up the plate via capillary action, dissolving and carrying the analyte molecules with it.[3][4]

The extent to which a phenoxy ester travels up the TLC plate, quantified by its Retention Factor (Rƒ), is a balance between its adsorption to the stationary phase and its solubility in the mobile phase.

Rƒ = (distance traveled by the compound) / (distance traveled by the solvent front) [3]

A key principle to remember is that "like dissolves like." A more polar compound will have a stronger affinity for the polar stationary phase and will thus have a lower Rƒ value. Conversely, a less polar compound will be more readily carried by a non-polar mobile phase, resulting in a higher Rƒ value.[3]

The polarity of phenoxy esters is influenced by:

-

The Ester Group: The length and branching of the alkyl chain in the ester group affect the overall polarity. For instance, a methyl ester is more polar than a butyl ester.

-

Substituents on the Phenyl Ring: Electron-withdrawing groups like chlorine atoms, commonly found in phenoxy herbicides, can slightly increase the polarity of the molecule.

Recommended TLC Solvent Systems for Phenoxy Esters

The selection of an appropriate solvent system is often an empirical process, but starting with established systems can significantly expedite method development. The following table summarizes several effective solvent systems for the separation of phenoxy esters on silica gel TLC plates. The ratios are given by volume (v/v).

| Solvent System | Ratio (v/v) | Polarity | Typical Applications & Notes |